Nifursol

Vue d'ensemble

Description

Le nifursol est un antibiotique vétérinaire nitrofurane puissant et actif par voie orale, principalement utilisé pour la prévention de l’histomonose chez les volailles et autres animaux . Il est connu pour son métabolisme rapide en 3,5-dinitrosalicylate d’hydrazide (DNSH), un marqueur qui peut persister longtemps . Le this compound a été largement utilisé en médecine vétérinaire, mais il est interdit comme additif alimentaire dans l’Union européenne et dans d’autres pays en raison de ses effets nocifs potentiels .

Méthodes De Préparation

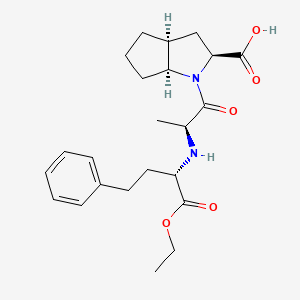

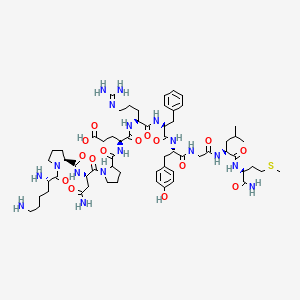

Le nifursol est synthétisé par une série de réactions chimiques impliquant la formation de ses composants nitrofurane et benzohydrazide. La voie de synthèse implique généralement la réaction de l’acide 2-hydroxy-3,5-dinitrobenzoïque avec l’hydrazine pour former l’intermédiaire benzohydrazide. Cet intermédiaire est ensuite mis à réagir avec le 5-nitrofurfural pour produire le this compound . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Le nifursol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Par exemple, le this compound peut être oxydé pour former du 3,5-dinitrosalicylate d’hydrazide (DNSH) en milieu acide . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d’origine, tels que le DNSH, qui est utilisé comme marqueur pour détecter la présence de this compound .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine vétérinaire, il est utilisé pour traiter les infections bactériennes chez les volailles, telles que la coccidiose et l’entérite nécrotique . En recherche, le this compound est utilisé pour étudier les effets des antibiotiques nitrofurane sur la croissance et le métabolisme des bactéries . Il est également utilisé dans le développement de méthodes analytiques pour la détection des résidus de nitrofurane dans les produits alimentaires .

Applications De Recherche Scientifique

Nifursol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In veterinary medicine, it is used to treat bacterial infections in poultry, such as coccidiosis and necrotic enteritis . In research, this compound is used to study the effects of nitrofuran antibiotics on bacterial growth and metabolism . It is also used in the development of analytical methods for detecting nitrofuran residues in food products .

Mécanisme D'action

Le nifursol exerce ses effets en inhibant la croissance des bactéries par la formation d’intermédiaires réactifs qui endommagent l’ADN bactérien et d’autres composants cellulaires . Les cibles moléculaires du this compound comprennent les enzymes bactériennes impliquées dans la réplication et la réparation de l’ADN. Les voies impliquées dans son mécanisme d’action sont principalement liées à la génération d’espèces réactives de l’oxygène et aux dommages oxydatifs subséquents aux cellules bactériennes .

Comparaison Avec Des Composés Similaires

Le nifursol fait partie de la classe des antibiotiques nitrofurane, qui comprend d’autres composés tels que la nitrofurantoïne, la furazolidone, la furaltadone et la nitrofurazone . Comparé à ces composés similaires, le this compound est unique par son métabolisme rapide en DNSH et son utilisation spécifique en médecine vétérinaire pour la prévention de l’histomonose . D’autres antibiotiques nitrofurane sont utilisés pour différentes applications, telles que le traitement des infections des voies urinaires (nitrofurantoïne) ou comme promoteurs de croissance en élevage (furazolidone) .

Propriétés

Numéro CAS |

16915-70-1 |

|---|---|

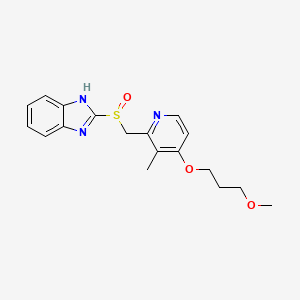

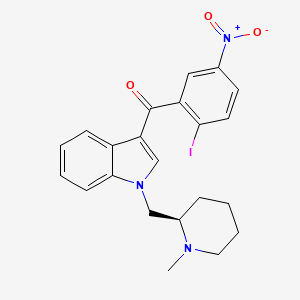

Formule moléculaire |

C12H7N5O9 |

Poids moléculaire |

365.21 g/mol |

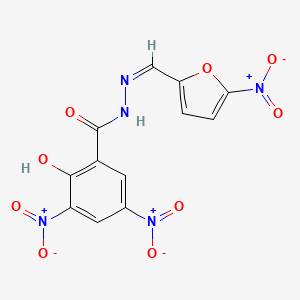

Nom IUPAC |

2-hydroxy-3,5-dinitro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5- |

Clé InChI |

XXUXXCZCUGIGPP-ACAGNQJTSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES isomérique |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Apparence |

Solid powder |

melting_point |

227 - 229 °C |

| 16915-70-1 | |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3,5-dinitrosalicylic acid-(5-nitrofurfurylidene)hydrazide nifursol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of nifursol against Histomonas meleagridis?

A1: While the exact mechanism of action remains unclear, research suggests that This compound, like other nitrofurans, inhibits bacterial enzyme systems crucial for energy metabolism. This disrupts essential cellular processes in Histomonas meleagridis, ultimately leading to parasite death. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H7N5O7, and its molecular weight is 337.2 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Several research papers mention utilizing various spectroscopic techniques for This compound analysis. High-performance liquid chromatography (HPLC) with diode array detection [], electron-capture gas chromatography [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ] are commonly employed for detection and quantification.

Q4: How stable is this compound in different feed formulations?

A4: While specific data on feed stability is limited in the provided research, HPLC methods have been developed to determine This compound concentrations in various feed types, including concentrates, premixes, and finished turkey feeds, implying its stability in these matrices for a certain duration. [, ]

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses on the anti-histomonal activity of this compound. There is no mention of this compound acting as a catalyst in any chemical reaction.

Q6: How does the structure of this compound contribute to its anti-histomonal activity?

A6: While specific SAR studies are not described in the provided research, it is known that the nitrofuran moiety plays a crucial role in the biological activity of this class of compounds. [, ] Modifications to this structure could potentially alter its efficacy.

Q7: Are there specific formulation strategies to improve this compound's stability in feed?

A7: While the provided research primarily focuses on analytical methods and efficacy, it highlights the use of additives like butylhydroxytoluene to prevent This compound degradation during extraction. [] This suggests that specific formulation strategies might be employed to enhance its stability in feed.

Q8: How is this compound metabolized and excreted in poultry?

A8: Research indicates that This compound is metabolized into various compounds, including 3,5-dinitrosalicylic acid hydrazide (DNSAH), which serves as a marker residue for regulatory purposes. [, ] These metabolites are found in various tissues, including muscle, liver, and gizzards, and are excreted through feces. []

Q9: What is the minimum effective concentration of this compound for preventing histomoniasis in turkeys?

A9: Research shows that dietary This compound levels between 25 and 50 ppm are effective in preventing histomoniasis mortality and morbidity in turkeys. [, ]

Q10: Are there any known cases of resistance to this compound in Histomonas meleagridis?

A10: While the provided research does not specifically address This compound resistance, the emergence of histomoniasis in poultry after the ban of This compound and dimetridazole in the EU raises concerns about potential resistance development. [, ]

Q11: What are the potential toxicological concerns associated with this compound use?

A11: While not extensively discussed in the provided articles, the ban of This compound in the EU stems from concerns about potential carcinogenic effects in humans, highlighting the importance of further research into its long-term safety profile. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.